Citronellyl cinnamate

Übersicht

Beschreibung

Citronellyl cinnamate is an organic compound belonging to the class of fatty alcohol esters. It is an ester derivative of citronellol and cinnamic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Citronellyl cinnamate can be synthesized through the esterification of citronellol with cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and chromatography to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Citronellyl cinnamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and acids.

Reduction: It can be reduced to form citronellol and cinnamic alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Citronellal, cinnamic acid.

Reduction: Citronellol, cinnamic alcohol.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound in Esterification Studies

Citronellyl cinnamate serves as a model compound in studies of esterification and hydrolysis reactions. Its structure allows researchers to explore reaction mechanisms and kinetics associated with ester formation and breakdown.

Synthesis of Related Compounds

Through oxidation and reduction processes, this compound can yield various products such as citronellal and cinnamic acid upon oxidation, or citronellol and cinnamic alcohol through reduction. These transformations are significant for synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. It disrupts microbial cell membranes, leading to cell lysis and death, which makes it a candidate for developing natural antimicrobial agents.

Insecticidal Activity

Studies have demonstrated the effectiveness of this compound as a larvicide against Aedes aegypti mosquito larvae. The compound showed high toxicity levels, indicating its potential use in controlling mosquito populations to prevent the spread of vector-borne diseases .

Medical Applications

Therapeutic Potential

this compound is being investigated for its bioactive properties that may have therapeutic benefits. Its ability to inhibit key enzymes involved in microbial metabolism suggests potential applications in developing new antimicrobial drugs .

Anti-inflammatory Properties

Cinnamic acid derivatives, including this compound, have been linked to anti-inflammatory effects. These compounds may modulate inflammatory pathways, providing insights into their use in treating conditions characterized by chronic inflammation .

Industrial Applications

Fragrance and Flavoring Agents

Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, cosmetics, and flavoring agents. Its unique scent profile makes it a valuable ingredient in the fragrance industry.

Study on Insecticidal Activity

A study conducted by Zanetti et al. (2017) evaluated the larvicidal activity of this compound against Aedes aegypti. The results indicated an effective concentration that led to significant mortality rates among larvae, highlighting its potential as a natural insecticide .

Synthesis via Enzymatic Esterification

Research on the enzymatic synthesis of this compound demonstrated successful conversion rates using specific enzymes under controlled conditions. The study emphasized the efficiency of using biocatalysts for producing this compound sustainably .

Wirkmechanismus

The mechanism of action of citronellyl cinnamate involves its interaction with cellular membranes and enzymes. It is believed to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Citronellyl acetate: Another ester of citronellol, known for its fruity aroma.

Cinnamyl acetate: An ester of cinnamic acid, used in fragrances and flavors.

Geranyl cinnamate: An ester of geraniol and cinnamic acid, with a similar floral aroma

Uniqueness: Citronellyl cinnamate is unique due to its specific combination of citronellol and cinnamic acid, which imparts a distinct aroma profile. Its antimicrobial properties and potential therapeutic applications further distinguish it from other similar compounds .

Biologische Aktivität

Citronellyl cinnamate is an ester derived from citronellol and cinnamic acid, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals, cosmetics, and agriculture due to its antimicrobial, antioxidant, and insecticidal properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

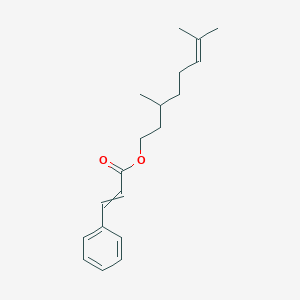

This compound is characterized by its pleasant aroma and is often used as a flavoring agent and fragrance in consumer products. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₄O₂

- Molecular Weight : 278.47 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Zanetti et al. (2021) evaluated the antimicrobial effects of various cinnamic acid esters, including this compound. The results demonstrated that these compounds were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| Geranyl Cinnamate | 18 |

| Benzyl Cinnamate | 20 |

The above table summarizes the antimicrobial efficacy of this compound compared to related compounds.

2. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant capacity was assessed using the DPPH radical scavenging assay.

- IC₅₀ Value : The IC₅₀ value for this compound was found to be 149.8 mg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC₅₀ = 0.002 mg/mL) .

3. Insecticidal Activity

The insecticidal properties of this compound have been investigated with promising results. A study focused on its larvicidal effects against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue fever.

- Larvicidal Efficacy : this compound showed a significant reduction in larval survival rates at concentrations above 100 mg/L, making it a potential candidate for natural insecticides .

Case Study 1: Synthesis and Evaluation of this compound

In a study conducted by Zanetti et al., this compound was synthesized via enzymatic esterification using lipase as a catalyst. The conversion rates achieved were notable:

- Conversion Rates :

- Citronellol to this compound: 58.7%

- Geraniol to Geranyl Cinnamate: 69%

The study highlighted the efficiency of using biocatalysts for producing esters with desirable biological activities .

Case Study 2: Toxicity Assessment

The toxicity of this compound was assessed using Artemia salina as a model organism. The lethal dose (LD₅₀) was determined to evaluate its safety profile:

- LD₅₀ :

- This compound: 436.7 μg/mL

- Comparison with Benzyl Cinnamate: 0.07 μg/mL

This indicates that while this compound has some toxicity, it is significantly lower than other compounds like benzyl cinnamate, suggesting potential for safe applications .

Eigenschaften

IUPAC Name |

3,7-dimethyloct-6-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-13,17H,7,9,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXKQELDKDGFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884476 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-79-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.